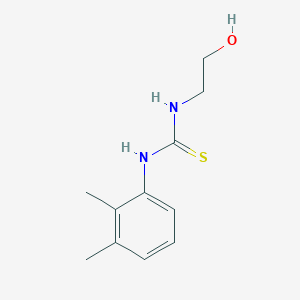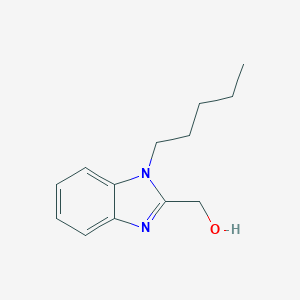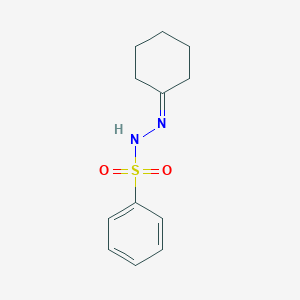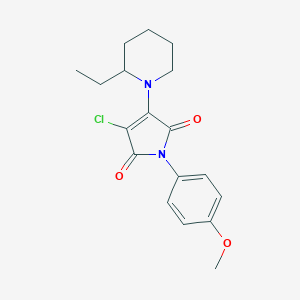
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide, also known as CCT018159, is a chemical compound that has shown promise in scientific research for its potential use in treating various diseases.
Wirkmechanismus
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide works by inhibiting the activity of CDK7, a protein that plays a key role in cell division and gene transcription. By inhibiting CDK7, this compound can prevent the growth of cancer cells and reduce inflammation. In neurological disorders, this compound may work by reducing the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively inhibit the growth of cancer cells and reduce inflammation in animal models. In neurological disorder research, this compound has shown promise in reducing the accumulation of toxic proteins in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide in lab experiments is its specificity for CDK7, which can make it a more effective treatment for cancer and inflammation than other drugs that target multiple proteins. However, one limitation is that this compound is still in the early stages of research and has not yet been tested in human clinical trials.
Zukünftige Richtungen
For N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide include further studies to understand its mechanism of action and its potential use in treating other diseases. Additionally, researchers may explore different synthesis methods to improve the yield and purity of this compound. Finally, clinical trials will be needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis method for N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide involves a multi-step process that includes the reaction of 4-chloroaniline with phenylhydrazine, followed by the addition of thiophene-2-carbonyl chloride, and then the reaction with 1,3-dimethyl-5-pyrazolone. The resulting compound is then treated with oxalyl chloride and then ammonia to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has been studied for its potential use in treating cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting a specific protein called CDK7. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of certain inflammatory cytokines. In neurological disorder research, this compound has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
5578-55-2 |
|---|---|
Molekularformel |
C21H15ClN4O2S |
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H15ClN4O2S/c22-14-8-10-15(11-9-14)24-20(27)17-13-23-26(16-5-2-1-3-6-16)19(17)25-21(28)18-7-4-12-29-18/h1-13H,(H,24,27)(H,25,28) |
InChI-Schlüssel |
XEVOPCNFFCSSHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)


![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)


![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
